Meta vs. Para Regioisomer Boiling Point
Methyl 3-(5-formyl-2-furyl)benzoate (meta isomer) exhibits a predicted boiling point of 403.5 ± 40.0 °C at 760 mmHg . In contrast, its para-substituted regioisomer, Methyl 4-(5-formylfuran-2-yl)benzoate (CAS 53355-29-6), displays a consistently lower predicted boiling point of 394.7 ± 37.0 °C at 760 mmHg (density 1.23 g/cm³) . The ortho isomer (CAS 240121-97-5) shares an identical predicted boiling point of 403.5 °C with the meta compound , confirming that the meta–para boiling-point differential (~8.8 °C nominal) is a consequence of distinct intermolecular packing driven by the substitution position, providing a measurable basis for chromatographic method development and distillation-based purification design.
| Evidence Dimension | Predicted boiling point (bp at 760 mmHg) |
|---|---|
| Target Compound Data | 403.5 ± 40.0 °C (meta-methyl ester; CAS 591723-69-2) |
| Comparator Or Baseline | 394.7 ± 37.0 °C (para-methyl ester; CAS 53355-29-6); 403.5 ± 40.0 °C (ortho-methyl ester; CAS 240121-97-5) |
| Quantified Difference | ~8.8 °C higher bp vs. para isomer; essentially identical bp vs. ortho isomer |
| Conditions | Computed/predicted data (ACD/Labs Percepta Platform, PhysChem Module v14.00); 760 mmHg |
Why This Matters
The distinct boiling point of the meta isomer relative to the para isomer directly impacts purification strategy and solvent removal protocols, making identity verification essential for any scaled synthetic procedure.
